molecular formula C14H20N4OS B6441581 4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2640867-34-9

4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441581
CAS No.: 2640867-34-9
M. Wt: 292.40 g/mol
InChI Key: PARBEQXYHZTTNV-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a piperazine ring substituted with a cyclopropanecarbonyl group at the 4-position, a methyl group at the 5-position, and a methylsulfanyl moiety at the 2-position of the pyrimidine core. Its synthesis involves sequential functionalization of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) via lithiation and nucleophilic substitution reactions, as described in heterocyclic chemistry literature . The cyclopropanecarbonyl group enhances metabolic stability, while the methylsulfanyl substituent contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and binding affinity to biological targets.

Properties

IUPAC Name

cyclopropyl-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-10-9-15-14(20-2)16-12(10)17-5-7-18(8-6-17)13(19)11-3-4-11/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARBEQXYHZTTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2CCN(CC2)C(=O)C3CC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the cyclization of appropriate precursors to form the piperazine ring.

    Introduction of the cyclopropanecarbonyl group: This is achieved through acylation reactions using cyclopropanecarbonyl chloride.

    Attachment of the pyrimidine ring: The pyrimidine ring is introduced through nucleophilic substitution reactions.

    Methylation and thiolation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrimidine Derivatives

Key Structural and Functional Differences

The compound is compared to three classes of pyrimidine-based analogs:

Sulfonamide-Linked Pyrimidines (e.g., (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide)

  • Structural Differences : Replaces the cyclopropanecarbonylpiperazine group with a sulfonamide-linked pyrazole-pyridinyl system.
  • Functional Impact : Exhibits lower lipophilicity (logP ~2.1) due to the polar sulfonamide group, reducing blood-brain barrier penetration but enhancing solubility (aqueous solubility >50 µg/mL) .
  • Applications : Primarily investigated as antimicrobial agents, unlike the target compound, which is explored for central nervous system (CNS) targets due to its lipophilic profile.

Thiazole-Fused Pyrimidines (e.g., 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide) Structural Differences: Integrates a thiazole ring and cyano substituent instead of the cyclopropanecarbonylpiperazine. Functional Impact: Higher solubility (RP-HPLC retention time: 11.4 min under method A) and melting point (254–255°C), indicating enhanced crystallinity and thermal stability .

Piperazine-Sulfonyl Pyrimidines (e.g., 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione)

  • Structural Differences : Substitutes the cyclopropanecarbonyl group with a methoxyphenyl-piperazinylsulfonyl moiety.
  • Functional Impact : Reduced lipophilicity (water solubility: 17.9 µg/mL at pH 7.4) due to the sulfonyl group, limiting CNS activity but improving renal clearance .

Structural and Functional Analysis

Table 1: Comparative Properties of Pyrimidine Derivatives

Compound Class Key Substituents Molecular Weight Solubility (µg/mL) Biological Target/Activity
Target Compound Cyclopropanecarbonylpiperazine ~350.4* ~12.5 (pH 7.4) GPCRs, CNS receptors
Sulfonamide-Linked Pyrimidines Pyrazole-pyridinyl sulfonamide ~420.5 >50 Antimicrobial enzymes
Thiazole-Fused Pyrimidines Thiazole-cyano ~390.4 ~30 Kinases (EGFR)
Piperazine-Sulfonyl Pyrimidines Methoxyphenyl-piperazinylsulfonyl 394.4 17.9 Peripheral receptors

*Estimated based on analogous structures.

Mechanistic and Pharmacological Insights

  • Target Compound : The cyclopropanecarbonyl group likely stabilizes the piperazine conformation, enhancing binding to GPCRs such as GPR119 or GPR84, as seen in related agonists . Methylsulfanyl improves passive diffusion, critical for CNS penetration.
  • Thiazole Analogs: The thiazole ring and cyano group facilitate π-π stacking and hydrogen bonding with kinase ATP pockets, explaining their selectivity for EGFR over GPCRs .
  • Sulfonamide Derivatives : Polar sulfonamide groups favor interactions with bacterial dihydropteroate synthase, aligning with their antimicrobial applications .

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